molecular formula C14H19ClN4OS B4642103 3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2-butoxy-5-chlorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B4642103
M. Wt: 326.8 g/mol
InChI Key: JENFLDGXDQMGRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives generally involves the reaction of different aldehydes, amines, and other chemical agents. For example, a closely related compound was synthesized by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde, showcasing the typical approach to crafting such molecules through multi-step synthesis processes (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by single-crystal X-ray diffraction, revealing their crystalline forms and spatial arrangements. For instance, another similar compound crystallizes in the monoclinic system, indicating the diverse crystallographic systems these compounds can belong to and highlighting the importance of structural analysis in understanding their properties (叶姣 et al., 2015).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including reduction and substitution, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, the reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides to their corresponding triazoles demonstrates the versatility of these compounds in chemical synthesis (Zelenov et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are determined through analytical techniques such as X-ray crystallography. For example, the crystal structure analysis of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals how intermolecular hydrogen bonding influences the compound's physical state and stability (Belcher & Squattrito, 2006).

properties

IUPAC Name

3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4OS/c1-3-4-7-20-13-6-5-12(15)8-11(13)9-21-14-18-17-10(2)19(14)16/h5-6,8H,3-4,7,9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFLDGXDQMGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)CSC2=NN=C(N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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